molecular formula C30H36N6O9 B158959 N-succinyl-ala-ala-pro-phe-p-nitroanilide CAS No. 70967-97-4

N-succinyl-ala-ala-pro-phe-p-nitroanilide

Cat. No. B158959
CAS RN: 70967-97-4
M. Wt: 624.6 g/mol
InChI Key: LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Succinyl-ala-ala-pro-phe-p-nitroanilide” is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . It is a white to faint yellow powder .


Molecular Structure Analysis

The molecular formula of “N-succinyl-ala-ala-pro-phe-p-nitroanilide” is C30H36N6O9 . Its molecular weight is 624.64 . The SMILES string representation of its structure is [H][C@]1(CCCN1C(=O)C@HNC(=O)C@HNC(=O)CCC(O)=O)C(=O)NC@@HC(=O)Nc3ccc(cc3)N+=O .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by PPIase .


Physical And Chemical Properties Analysis

“N-succinyl-ala-ala-pro-phe-p-nitroanilide” has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Scientific Research Applications

Enzyme Identification and Characterization

N-succinyl-ala-ala-pro-phe-p-nitroanilide has been utilized in identifying and characterizing various enzymes. For instance, a study by Soeda, Ohyama, and Nagamatsu (1984) identified a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol, revealing its identity as a proline endopeptidase (Soeda, Ohyama, & Nagamatsu, 1984). Similarly, Delmar et al. (1979) synthesized this compound as a new substrate for chymotrypsin and performed a kinetic analysis of its hydrolysis (Delmar, Largman, Brodrick, & Geokas, 1979).

Enzyme Reaction Kinetics and Mechanisms

In the study of enzyme reaction kinetics and mechanisms, N-succinyl-ala-ala-pro-phe-p-nitroanilide has proven to be a valuable substrate. For example, Blocher, Walde, and Dunn (1999) used it to model the kinetic behavior of alpha-chymotrypsin in different systems (Blocher, Walde, & Dunn, 1999).

Studying Enzyme Inhibition

This compound has also been essential in studying enzyme inhibition mechanisms. Research by Justice et al. (1990) used it to detect proline isomerase activity in FK506-binding protein and to study the inhibition effect of FK506 on the enzyme-substrate solution (Justice et al., 1990).

Enzymatic Activity in Biological Systems

Studies like that of Maeda, Kobori, and Uzawa (1983) have explored the hydrolysis of N-succinyl-ala-ala-pro-phe-p-nitroanilide by enzymes associated with human high-density lipoproteins, highlighting its utility in understanding enzymatic activity in biological systems (Maeda, Kobori, & Uzawa, 1983).

Future Directions

“N-succinyl-ala-ala-pro-phe-p-nitroanilide” has been used as a substrate to determine chymotrypsin activity . It has also been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) . In the future, it could potentially be used in other related assays and research.

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDMKWNDBAVNQZ-WJNSRDFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-succinyl-ala-ala-pro-phe-p-nitroanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
AI Pekkarinen, BL Jones… - European Journal of …, 2002 - Wiley Online Library
… It hydrolyzed the synthetic substrates N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide and, to a lesser extent, N-succinyl-Ala-Ala-Pro-Leu p-nitroanilide. It was inhibited by …
Number of citations: 75 febs.onlinelibrary.wiley.com
S Kocabiyik, I ÖZDEMIR - Bioscience, biotechnology, and …, 2006 - jstage.jst.go.jp
… The protease displayed hydrolytic activity against other substrates, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, Ala-AlaPhe p-nitroanilide, and L-Leucine-p-nitroanilide, which are also …
Number of citations: 20 www.jstage.jst.go.jp
N Balasubramanian, YJ Hao, D Toubarro… - International Journal for …, 2009 - Elsevier
… chymotrypsin-specific substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide and was highly … digested the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide with K m , V …
Number of citations: 69 www.sciencedirect.com
K Hockensmith, K Dillard, B Sanders, BA Harville - Microbial pathogenesis, 2016 - Elsevier
… N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide cleavage was determined using a modification of a procedure provided by Sigma-Aldrich. 100 μL N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide …
Number of citations: 11 www.sciencedirect.com
H Moallaei, F Zaini, G Larcher, B Beucher… - Mycopathologia, 2006 - Springer
… The inhibition profile and the good activity of the enzyme towards the synthetic substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide suggested that it belonged to the chymotrypsin/…
Number of citations: 48 link.springer.com
S Matsushita, DH Katz - Cellular immunology, 1991 - Elsevier
… Purified cRMP was then tested for direct serine protease activity using BLT and N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide as artificial substrates. As shown in Table 1, purified ERMP …
Number of citations: 3 www.sciencedirect.com
H Yang, ST Lopina - … of Biomedical Materials Research Part A …, 2006 - Wiley Online Library
… N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide was chosen as a model peptide. Dendritic peptides, that is, peptide-dendrimer, peptide-PAMAM-PEG, and peptide-PEG-dendrimer, were …
Number of citations: 44 onlinelibrary.wiley.com
Y Shinguh, K Imai, A Yamazaki, N Inamura… - European journal of …, 1997 - Elsevier
… (60 units/mg protein using n-succinyl–Ala–Ala–Pro–Phe–p-nitroanilide as a substrate), methoxysuccinyl–Ala–Ala–Pro–Val–p-nitroanilide, n-succinyl–Ala–Ala–Ala–p-nitroanilide, …
Number of citations: 33 www.sciencedirect.com
G LARCHER, B CIMON, F SYMOENS… - Biochemical …, 1996 - portlandpress.com
… In agreement with this, the specific synthetic substrate N-succinyl-Ala-Ala-Pro-Phe-pnitroanilide proved to be an excellent substrate for the proteinase, with an estimated K …
Number of citations: 107 portlandpress.com
AM Peterson, GJP Fernando, MA Wells - Insect biochemistry and molecular …, 1995 - Elsevier
… Chymotrypsin activity was assayed using the synthetic substrate N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide (AAPF). The reaction was initiated by the addition of 5 #1 of 20/lg/ml purified …
Number of citations: 93 www.sciencedirect.com

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